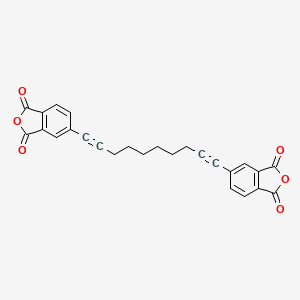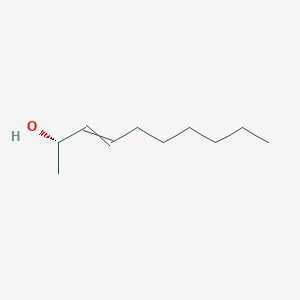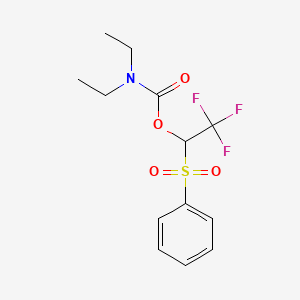
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate is an organic compound that belongs to the class of sulfonyl carbamates It is characterized by the presence of a benzenesulfonyl group, a trifluoroethyl group, and a diethylcarbamate group
Méthodes De Préparation
The synthesis of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethylamine, followed by the introduction of diethylcarbamate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoroethyl group and the carbamate moiety.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The diethylcarbamate moiety can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate can be compared with other sulfonyl carbamates, such as:
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group, leading to different reactivity and biological activity.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl ethylcarbamate: Contains an ethyl group, which affects its solubility and interaction with biological targets.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl phenylcarbamate: The presence of a phenyl group introduces aromatic interactions, influencing its chemical and biological properties.
Propriétés
Numéro CAS |
185025-51-8 |
|---|---|
Formule moléculaire |
C13H16F3NO4S |
Poids moléculaire |
339.33 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-2,2,2-trifluoroethyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C13H16F3NO4S/c1-3-17(4-2)12(18)21-11(13(14,15)16)22(19,20)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
RGWFDWMKHUABHG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC(C(F)(F)F)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
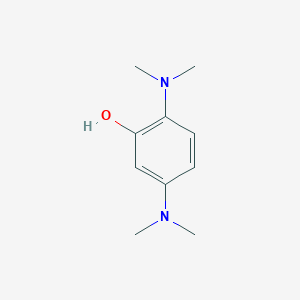
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
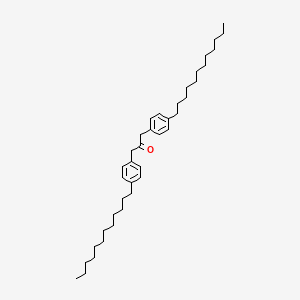
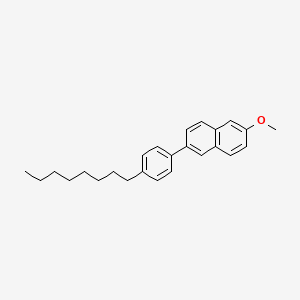
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)

